molecular formula C20H24N2O3 B14621657 N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide CAS No. 58754-39-5

N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide

Cat. No.: B14621657
CAS No.: 58754-39-5
M. Wt: 340.4 g/mol
InChI Key: VCSRSXLZDZRTHY-UHFFFAOYSA-N
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Description

N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide is a complex organic compound that features a piperidine ring, a phenyl group, and a methoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions.

    Formation of the Phenyl Group: The phenyl group is attached through aromatic substitution reactions.

    Coupling with 4-Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzamide using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl or methoxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
  • 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

Uniqueness

N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide is unique due to its specific structural features, such as the hydroxy group and the methoxybenzamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

58754-39-5

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-[hydroxy(piperidin-2-yl)methyl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H24N2O3/c1-25-15-11-9-14(10-12-15)20(24)22-17-7-3-2-6-16(17)19(23)18-8-4-5-13-21-18/h2-3,6-7,9-12,18-19,21,23H,4-5,8,13H2,1H3,(H,22,24)

InChI Key

VCSRSXLZDZRTHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C3CCCCN3)O

Origin of Product

United States

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